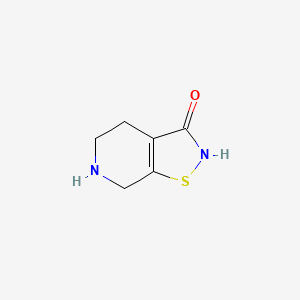

Thio-THIP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Thio-THIP involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester to produce aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of these synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and environmentally sustainable strategies, such as the use of elemental sulfur and base-free generation of trisulfur radical anions, are also employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thio-THIP unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Thiol-Derivate umwandeln.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, bei denen das Schwefelatom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Alkoxide oder Amine werden häufig eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Thio-THIP hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

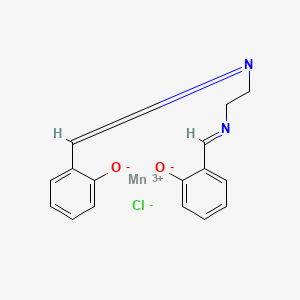

This compound entfaltet seine Wirkungen, indem es selektiv an bestimmte Subtypen von GABA A-Rezeptoren bindet und diese aktiviert. Es wirkt als Agonist an Alpha 4 Beta 1 Delta und Alpha 4 Beta 3 Delta GABA A-Rezeptoren, was zur Öffnung von Chlorid-Ionenkanälen und zur Hyperpolarisierung der neuronalen Membran führt. Dies führt zur Hemmung der neuronalen Erregbarkeit und zur Modulation der synaptischen Übertragung .

Ähnliche Verbindungen:

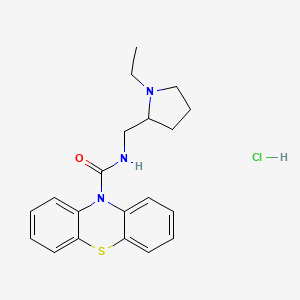

THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol): Ähnlich in der Struktur, aber ohne das in this compound enthaltene Schwefelatom.

Muscimol: Ein weiterer GABA A-Rezeptoragonist, jedoch mit einem anderen strukturellen Gerüst.

Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, spezifische GABA A-Rezeptorsubtypen selektiv zu aktivieren, insbesondere Alpha 4 Beta 1 Delta und Alpha 4 Beta 3 Delta-Rezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die funktionelle Diversität von GABA A-Rezeptoren und ihre Rolle in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .

Wirkmechanismus

Thio-THIP exerts its effects by selectively binding to and activating specific subtypes of GABA A receptors. It acts as an agonist at alpha 4 beta 1 delta and alpha 4 beta 3 delta GABA A receptors, leading to the opening of chloride ion channels and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and modulation of synaptic transmission .

Vergleich Mit ähnlichen Verbindungen

THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol): Similar in structure but lacks the sulfur atom present in Thio-THIP.

Muscimol: Another GABA A receptor agonist but with a different structural framework.

Uniqueness: this compound is unique in its ability to selectively activate specific GABA A receptor subtypes, particularly alpha 4 beta 1 delta and alpha 4 beta 3 delta receptors. This selectivity makes it a valuable tool for studying the functional diversity of GABA A receptors and their role in various physiological and pathological processes .

Eigenschaften

CAS-Nummer |

97164-95-9 |

|---|---|

Molekularformel |

C6H8N2OS |

Molekulargewicht |

156.21 g/mol |

IUPAC-Name |

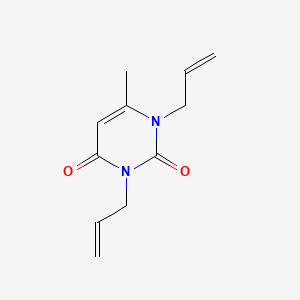

4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one |

InChI |

InChI=1S/C6H8N2OS/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) |

InChI-Schlüssel |

DZYJTJJQGHXSFN-UHFFFAOYSA-N |

SMILES |

C1CNCC2=C1C(=O)NS2 |

Kanonische SMILES |

C1CNCC2=C1C(=O)NS2 |

Synonyme |

4,5,6,7-tetrahydroisoxazolo(3,4c)pyridin-5-ol Thio-THIP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

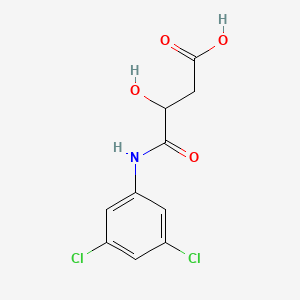

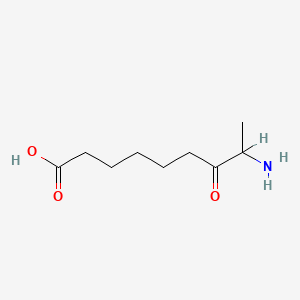

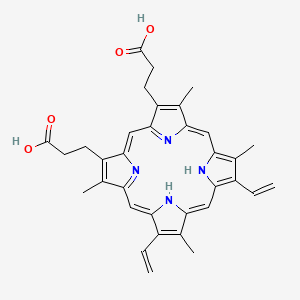

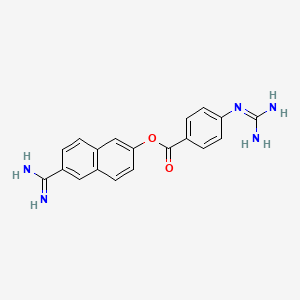

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.